molecular formula CH2Ag2O3 B1629078 Dihydroxy(113C)methanone;silver CAS No. 85323-65-5

Dihydroxy(113C)methanone;silver

Cat. No.: B1629078
CAS No.: 85323-65-5
M. Wt: 278.754 g/mol
InChI Key: WIKQEUJFZPCFNJ-GOCMCNPZSA-N
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Description

Dihydroxy(113C)methanone;silver is a compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound consists of a methanone core with two hydroxyl groups and a silver atom, which contributes to its distinctive reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dihydroxy(113C)methanone;silver typically involves the dihydroxylation of methanone derivatives. One common method is the use of osmium tetroxide (OsO4) as a catalyst in the presence of a stoichiometric oxidant such as N-Methylmorpholine N-oxide (NMO). This reaction proceeds through a (3+2) cycloaddition mechanism, followed by hydrolysis to yield the vicinal diol .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar catalytic processes. The use of commercial oxidants like potassium permanganate (KMnO4) in the presence of quaternary ammonium salts has been reported to be efficient for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Dihydroxy(113C)methanone;silver undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form dicarbonyl compounds.

    Reduction: Reduction reactions can convert the diol to corresponding alcohols or alkanes.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Osmium tetroxide (OsO4) and potassium permanganate (KMnO4) are commonly used oxidants.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to substitute hydroxyl groups with halogens.

Major Products

The major products formed from these reactions include dicarbonyl compounds, alcohols, alkanes, and halogenated derivatives.

Scientific Research Applications

Dihydroxy(113C)methanone;silver has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which dihydroxy(113C)methanone;silver exerts its effects involves several pathways:

Comparison with Similar Compounds

Similar Compounds

    Dihydroxyacetone: Similar in structure but lacks the silver atom, making it less effective in antimicrobial applications.

    Silver Nitrate: Contains silver but does not have the dihydroxy methanone structure, limiting its use in specific organic reactions.

Uniqueness

Dihydroxy(113C)methanone;silver stands out due to its combination of a dihydroxy methanone core and a silver atom, providing both reactivity in organic synthesis and antimicrobial properties. This dual functionality makes it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

dihydroxy(113C)methanone;silver
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2O3.2Ag/c2-1(3)4;;/h(H2,2,3,4);;/i1+1;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIKQEUJFZPCFNJ-GOCMCNPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(O)O.[Ag].[Ag]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13C](=O)(O)O.[Ag].[Ag]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2Ag2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30583674
Record name (~13~C)Carbonic acid--silver (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.754 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85323-65-5
Record name (~13~C)Carbonic acid--silver (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Silver carbonate-13C
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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